

Spectroscopic Characterization of 2-Methoxy-6-(3-nitrophenyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Methoxy-6-(3-nitrophenyl)pyridine
Cat. No.:	B578606

[Get Quote](#)

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characterization of the organic compound **2-Methoxy-6-(3-nitrophenyl)pyridine**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While a complete public dataset for this specific molecule is not readily available, this document outlines the expected spectroscopic data based on its chemical structure and provides generalized experimental protocols for obtaining and interpreting such data. The compound, identified by CAS number 1313359-04-4, has a molecular formula of $C_{12}H_{10}N_2O_3$ and a molecular weight of 230.22 g/mol.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-Methoxy-6-(3-nitrophenyl)pyridine**. These predictions are based on the analysis of its constituent functional groups—a 2-methoxypyridine ring and a 3-nitrophenyl substituent—and data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Data (in $CDCl_3$, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 8.6 - 8.8	m	1H	Proton on nitrophenyl ring (ortho to nitro group)
~ 8.1 - 8.3	m	1H	Proton on nitrophenyl ring (para to nitro group)
~ 7.8 - 8.0	t	1H	Proton on pyridine ring (H4)
~ 7.5 - 7.7	m	2H	Protons on nitrophenyl ring
~ 7.0 - 7.2	d	1H	Proton on pyridine ring (H5)
~ 6.8 - 7.0	d	1H	Proton on pyridine ring (H3)
~ 4.0	s	3H	Methoxy group (-OCH ₃)

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~ 164	C2 of pyridine (attached to -OCH ₃)
~ 158	C6 of pyridine (attached to nitrophenyl)
~ 148	C of nitrophenyl (attached to -NO ₂)
~ 139	C4 of pyridine
~ 135	C of nitrophenyl
~ 130	C of nitrophenyl
~ 124	C of nitrophenyl
~ 122	C of nitrophenyl
~ 118	C5 of pyridine
~ 110	C3 of pyridine
~ 54	Methoxy carbon (-OCH ₃)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aromatic rings, the nitro group, and the ether linkage.[\[1\]](#)

Table 3: Predicted FT-IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretching
2950 - 2850	Medium	Aliphatic C-H stretching (methoxy)
1600 - 1585	Strong	C=C stretching in aromatic rings
1550 - 1500	Strong	Asymmetric NO ₂ stretching
1500 - 1400	Strong	C=C stretching in aromatic rings
1370 - 1300	Strong	Symmetric NO ₂ stretching
1250 - 1000	Strong	C-O-C stretching (ether)
900 - 675	Strong	C-H out-of-plane bending

Mass Spectrometry (MS)

The mass spectrum should exhibit the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
230	[M] ⁺ , Molecular ion
213	[M-OH] ⁺ or [M-NH] ⁺
200	[M-NO] ⁺
184	[M-NO ₂] ⁺
154	Loss of nitrophenyl group
108	Methoxy-pyridine fragment

Experimental Protocols

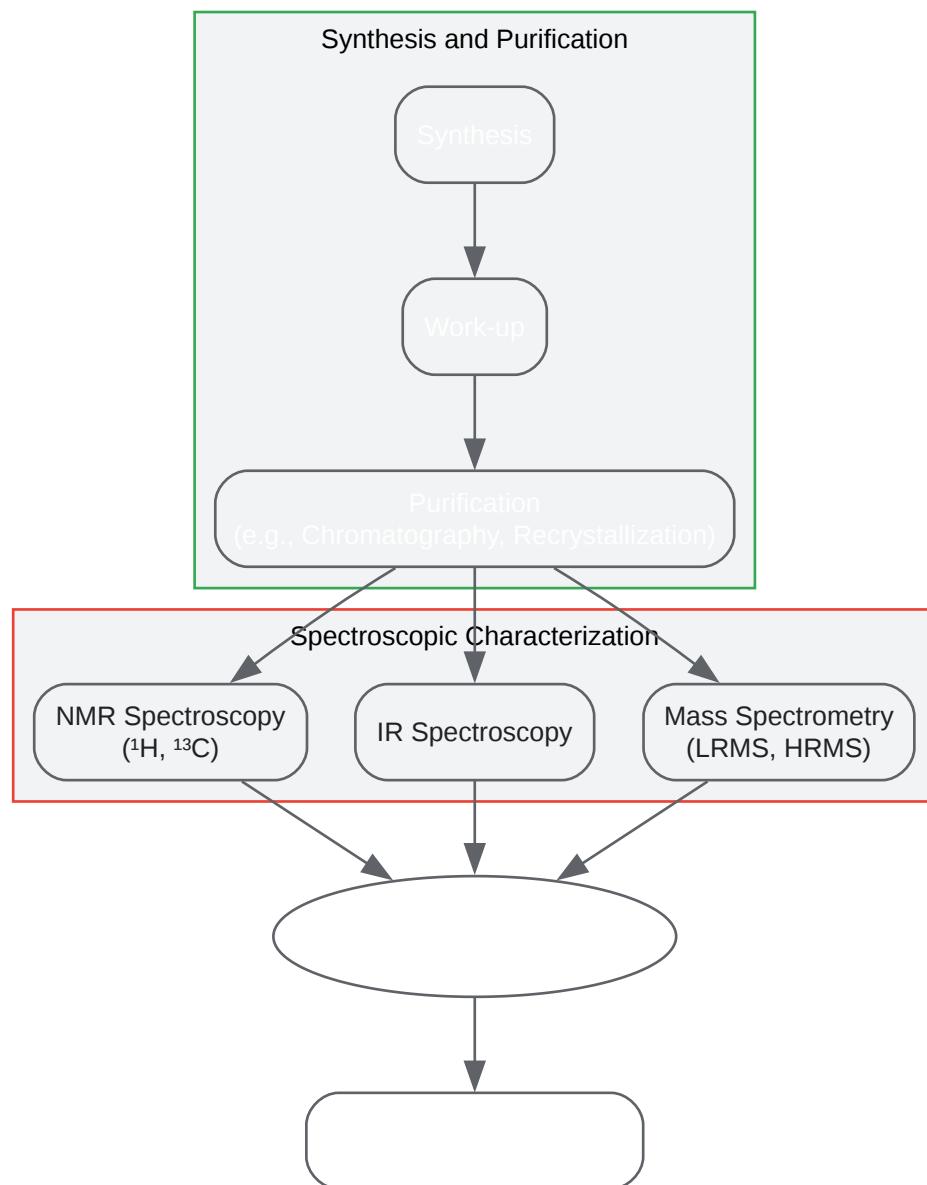
The following are generalized protocols for the spectroscopic analysis of **2-Methoxy-6-(3-nitrophenyl)pyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- **Instrument Setup:** The analysis can be performed on a 400 MHz or higher field NMR spectrometer.
- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer acquisition time will be required.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
- **Instrument Setup:** Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** Collect the spectrum, typically in the range of 4000 to 400 cm^{-1} . Co-add multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder should be collected and subtracted from the sample spectrum.


- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[\[2\]](#) Further dilute this stock solution to a final concentration of about 10 µg/mL.[\[2\]](#)
- Ionization Method: Electrospray ionization (ESI) is a common technique for this type of molecule.[\[2\]](#) Other methods like Atmospheric Pressure Chemical Ionization (APCI) or Electron Ionization (EI) can also be used.
- Mass Analysis: The analysis is typically performed using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like **2-Methoxy-6-(3-nitrophenyl)pyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Methoxy-6-(3-nitrophenyl)pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b578606#spectroscopic-data-of-2-methoxy-6-3-nitrophenyl-pyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com